![molecular formula C7H6ClN3 B1625894 6-Chloro-1H-benzimidazol-1-amine CAS No. 63282-63-3](/img/structure/B1625894.png)
6-Chloro-1H-benzimidazol-1-amine
Overview
Description
6-Chloro-1H-benzimidazol-1-amine is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have shown promising application in biological and clinical studies .
Synthesis Analysis
The synthetic pathway to various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . The reaction showed tolerance toward aliphatic, heterocyclic aldehydes, and functional groups such as ester, nitro, and chloro on aromatic afforded the desired products in moderate yields .Molecular Structure Analysis
Benzimidazole is formed by the fusion of benzene and imidazole moiety . In the structures of these compounds, an identical system of hydrogen bonds, C (4), was observed . Both EJMCh-6 and EJMCh-9 structures contain one molecule per asymmetric unit. Interestingly, they both show similar disorder in the cyclohexane ring .Chemical Reactions Analysis
Benzimidazole is a base . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole, as found in vitamin B12 .Physical And Chemical Properties Analysis
Benzimidazole derivatives have excellent properties, like increased stability, bioavailability, and significant biological activity .Mechanism of Action
Benzimidazole derivatives bearing various (benz)azolylthio moieties have shown the antibacterial effect greater than the chloramphenicol which was indicated by their MIC values like 6.25 (μg/mL) and 12.5 (μg/mL), respectively, when tested in E. coli 35,218 . The anti-HIV activity of prepared N1-substituted 6-chloro-1,3-dihydro-2H-benzimidazol-2-ones and their 2-thione analogues have been evaluated .
properties
IUPAC Name |
6-chlorobenzimidazol-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-2-6-7(3-5)11(9)4-10-6/h1-4H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTGVUJHCWBHFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20490348 | |
Record name | 6-Chloro-1H-benzimidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1H-benzimidazol-1-amine | |
CAS RN |
63282-63-3 | |
Record name | 6-Chloro-1H-benzimidazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20490348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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